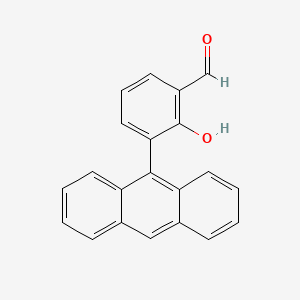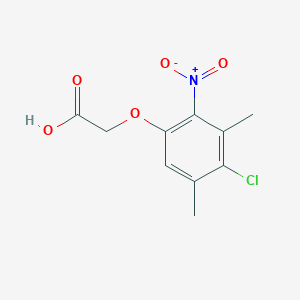
3-(Anthracen-9-yl)-2-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Anthracen-9-yl)-2-hydroxybenzaldehyde is an organic compound that features an anthracene moiety attached to a hydroxybenzaldehyde structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Anthracen-9-yl)-2-hydroxybenzaldehyde typically involves the condensation of 9-anthraldehyde with 2-hydroxybenzaldehyde under basic conditions. One common method includes the use of sodium hydroxide in ethanol as a solvent, where the reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Anthracen-9-yl)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 3-(Anthracen-9-yl)-2-hydroxybenzoic acid.
Reduction: 3-(Anthracen-9-yl)-2-hydroxybenzyl alcohol.
Substitution: Various esters or ethers depending on the substituent used.
Applications De Recherche Scientifique
3-(Anthracen-9-yl)-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its strong fluorescence properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mécanisme D'action
The mechanism of action of 3-(Anthracen-9-yl)-2-hydroxybenzaldehyde largely depends on its interaction with other molecules. In fluorescence applications, the compound absorbs light and then re-emits it, a process that involves the excitation of electrons to higher energy states and their subsequent return to the ground state, emitting photons in the process. The specific molecular targets and pathways involved can vary depending on the application, such as binding to specific proteins or interacting with cellular components in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison
3-(Anthracen-9-yl)-2-hydroxybenzaldehyde is unique due to the presence of both an anthracene moiety and a hydroxybenzaldehyde structure, which imparts distinct photophysical properties. Compared to other anthracene derivatives, it offers a combination of fluorescence and reactivity due to the aldehyde and hydroxy groups, making it versatile for various applications .
Propriétés
Numéro CAS |
210096-14-3 |
|---|---|
Formule moléculaire |
C21H14O2 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
3-anthracen-9-yl-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C21H14O2/c22-13-16-8-5-11-19(21(16)23)20-17-9-3-1-6-14(17)12-15-7-2-4-10-18(15)20/h1-13,23H |
Clé InChI |
LZEPMGRLZDHXCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=CC(=C4O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanesulfonic acid, 1,1,1-trifluoro-, 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl ester](/img/structure/B13015402.png)
![2-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13015409.png)

![3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13015426.png)
![7-Amino-3-cyclopentyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B13015437.png)






![tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13015464.png)
![Ethyl 2-(methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13015466.png)
![1-(2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethan-1-one](/img/structure/B13015473.png)
